

Application Notes and Protocols: CRISPR-Cas9 Knockout of LC3B to Validate Recruiter Function

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Compound of Interest

Compound Name: LC3B recruiter 1

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Audience: Researchers, scientists, and drug development professionals.

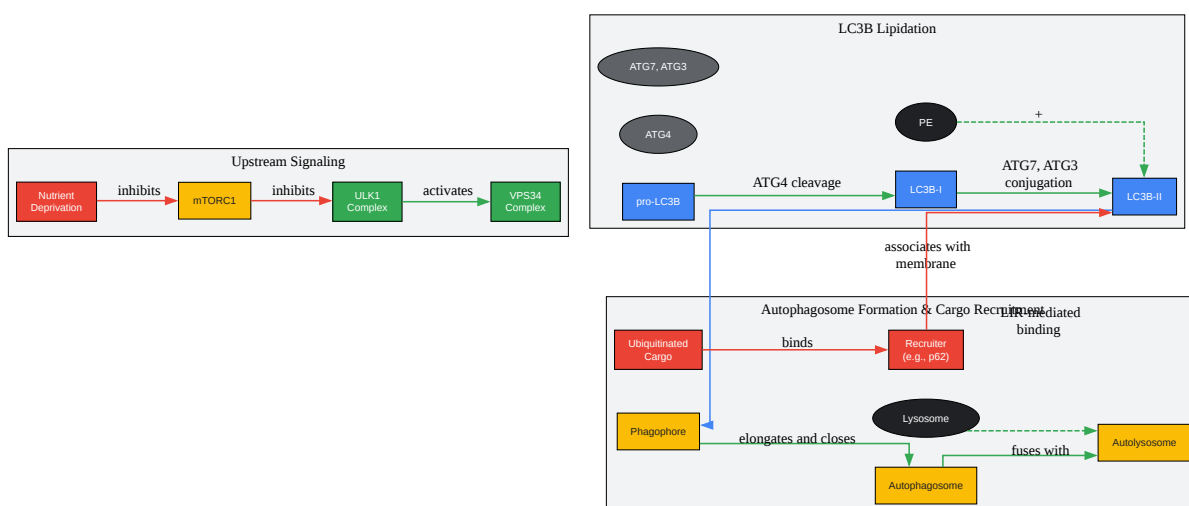
Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and disease. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3B (LC3B). During autophagy, the cytosolic form of LC3B (LC3B-I) is converted to a lipidated form (LC3B-II), which is recruited to the autophagosomal membrane. This conversion is a hallmark of autophagy activation.[1][2] LC3B-II then acts as a docking site for autophagy receptors, also known as sequestosome 1-like receptors (SLRs) or recruiter proteins, such as p62/SQSTM1.[3][4] These recruiters recognize and bind to specific cargo, targeting them for degradation within the autolysosome. The interaction between LC3B and recruiters is mediated by a short linear motif on the recruiter protein called the LC3-interacting region (LIR).

Validating the function of putative autophagy recruiters is crucial for understanding the selectivity of autophagy and for developing therapeutics that target this pathway. A powerful method to achieve this is through the genetic ablation of key autophagy components. This application note provides a detailed guide on utilizing CRISPR-Cas9 technology to knock out the MAP1LC3B gene. By creating a cellular model deficient in LC3B, researchers can meticulously dissect the LC3B-dependent functions of autophagy recruiters. The protocols outlined below cover the entire workflow, from CRISPR-Cas9-mediated gene editing to the validation of recruiter function through various biochemical and imaging-based assays.

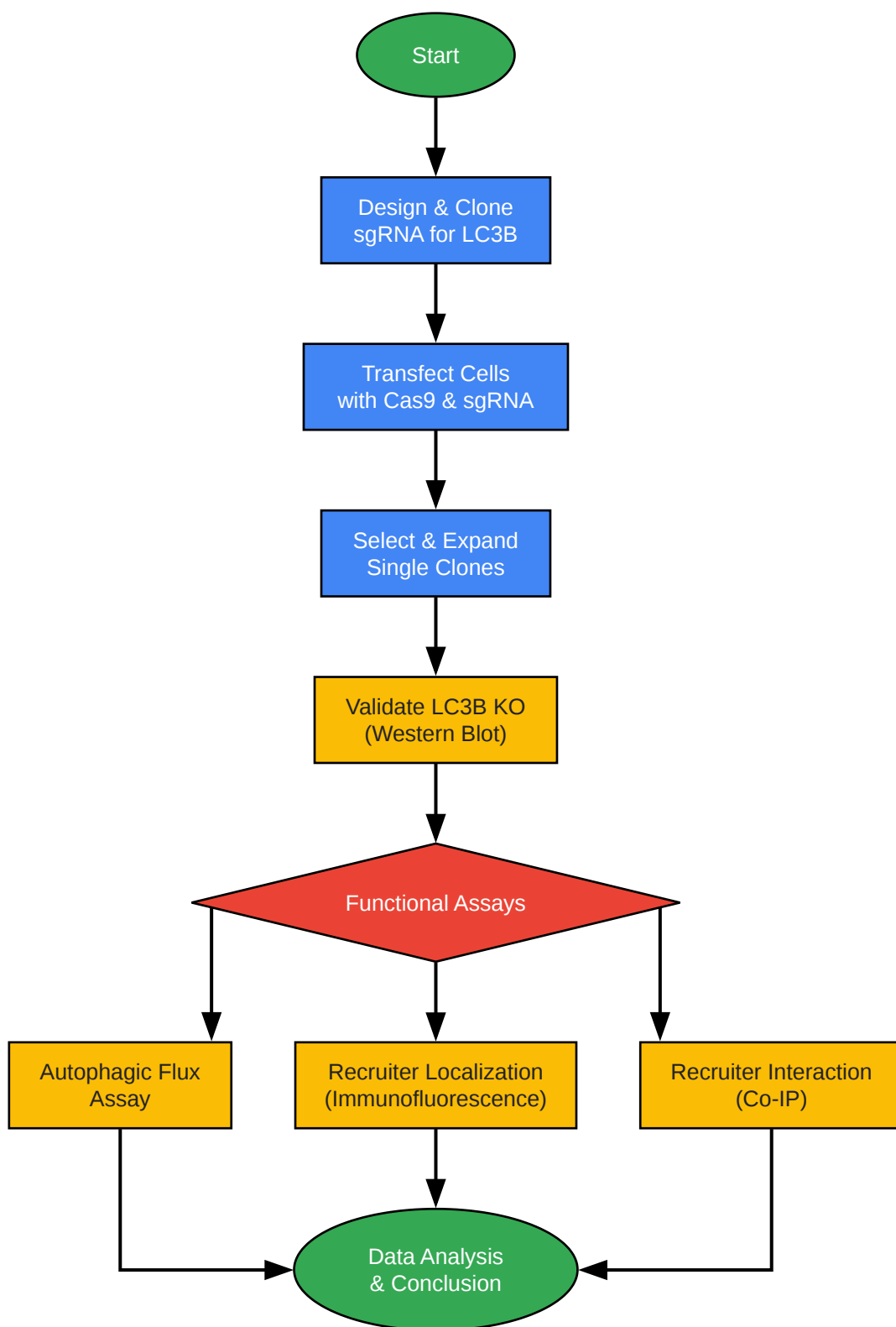
Signaling Pathways and Experimental Workflow

To contextualize the experimental protocols, it is essential to understand the signaling pathway of autophagy and the workflow for validating recruiter function using LC3B knockout cells.



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Caption: Autophagy signaling pathway leading to LC3B lipidation and cargo recruitment.



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Caption: Experimental workflow for validating recruiter function using LC3B KO cells.

Data Presentation

The following tables summarize expected quantitative outcomes from the described experimental protocols.

Table 1: Validation of LC3B Knockout

Analysis Method	Wild-Type (WT) Cells	LC3B Knockout (KO) Cells	Expected Outcome in KO Cells
Western Blot			
LC3B-I levels	Detectable	Undetectable	Complete absence of the ~16 kDa band.
LC3B-II levels (basal)	Low/Detectable	Undetectable	Complete absence of the ~14 kDa band.
LC3B-II levels (+ Autophagy Inducer/Lysosomal Inhibitor)	Increased	Undetectable	No accumulation of the ~14 kDa band upon treatment.
qRT-PCR			
MAP1LC3B mRNA levels	Normalized to 1	Significantly reduced	>90% reduction in mRNA expression.

Table 2: Functional Consequences of LC3B Knockout on Recruiter Function (p62/SQSTM1 as an example)

Functional Assay	Wild-Type (WT) Cells	LC3B Knockout (KO) Cells	Expected Outcome in KO Cells
Autophagic Flux Assay (p62 degradation)			
p62 levels (basal)	Basal level	Increased accumulation	2-4 fold increase in p62 protein levels.
p62 levels (+ Autophagy Inducer)	Decreased	No significant change	Failure to degrade p62 upon autophagy induction.
Immunofluorescence (p62 puncta)			
p62 puncta per cell (basal)	Low number of small puncta	Increased number and size of puncta	3-5 fold increase in the number of p62 puncta.
Co-localization of p62 and LAMP1 (+ Autophagy Inducer)	Increased co-localization	Reduced/absent co-localization	Significant decrease in the percentage of p62 puncta co-localizing with lysosomes.
Co-Immunoprecipitation			
Interaction of p62 with ubiquitinated proteins	Detectable	Increased	Enhanced co-precipitation of ubiquitinated proteins with p62 due to impaired clearance.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of LC3B in Mammalian Cells

1.1. sgRNA Design and Cloning

- Design two to three single guide RNAs (sgRNAs) targeting the early exons of the MAP1LC3B gene to induce frameshift mutations. Use online design tools (e.g., CHOPCHOP, Synthego) to identify sgRNAs with high on-target and low off-target scores.
 - Example sgRNA sequences for human MAP1LC3B can be found in publicly available libraries.[\[5\]](#)
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) according to the manufacturer's protocol.
- Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

1.2. Transfection and Selection of Knockout Cells

- Plate the mammalian cell line of choice (e.g., HeLa, HEK293T) at 50-70% confluency in a 6-well plate 24 hours before transfection.
- Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000, FuGENE HD). Include a mock-transfected control.
- (Optional, if using a fluorescent reporter) 48 hours post-transfection, enrich for transfected cells by fluorescence-activated cell sorting (FACS) for GFP-positive cells.
- Plate the sorted cells at a low density (single-cell dilution) in 96-well plates to isolate single clones.
- Allow the single clones to expand for 2-3 weeks.

1.3. Screening and Expansion of Knockout Clones

- Once the clones have reached sufficient confluency, lyse a portion of the cells from each clone for genomic DNA extraction and another portion for protein extraction.

- Screen for mutations in the MAP1LC3B gene by PCR amplification of the target region followed by Sanger sequencing and TIDE or ICE analysis to identify insertions/deletions (indels).
- Confirm the absence of LC3B protein expression in potential knockout clones by Western blotting (see Protocol 2).
- Expand the confirmed LC3B knockout clones for further experiments.

Protocol 2: Validation of LC3B Knockout by Western Blotting

2.1. Cell Lysis and Protein Quantification

- Culture wild-type (WT) and LC3B knockout (KO) cells to 80-90% confluency. For assessing autophagic flux, treat cells with an autophagy inducer (e.g., rapamycin, starvation media) and/or a lysosomal inhibitor (e.g., bafilomycin A1, chloroquine) for an appropriate time.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA protein assay.

2.2. SDS-PAGE and Immunoblotting

- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins on a 15% polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Probe for a loading control (e.g., GAPDH, β -actin) to ensure equal protein loading.
- Expected Result: WT cells will show bands for both LC3B-I (~16 kDa) and LC3B-II (~14 kDa), with an increase in LC3B-II upon treatment with autophagy inducers/inhibitors. LC3B KO cells will show a complete absence of both bands.[6][7][8]

Protocol 3: Validation of Recruiter Function

3.1. Autophagic Flux Assay (p62 Degradation)

- Culture WT and LC3B KO cells under basal conditions or treat with an autophagy inducer (e.g., starvation in EBSS for 2-4 hours).
- Lyse the cells and perform Western blotting as described in Protocol 2.
- Probe the membrane with a primary antibody against p62/SQSTM1.
- Quantify the p62 band intensity and normalize to the loading control.
- Expected Result: Under basal conditions, p62 levels will be higher in LC3B KO cells compared to WT cells. Upon autophagy induction, p62 levels will decrease in WT cells but will remain unchanged or further accumulate in LC3B KO cells, indicating a blockage in autophagic degradation.[9][10]

3.2. Immunofluorescence for Recruiter Localization (p62 Puncta)

- Grow WT and LC3B KO cells on coverslips.
- Treat the cells as required (e.g., with an autophagy inducer).
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

- Block with 1% BSA in PBS for 30 minutes.
- Incubate with a primary antibody against p62 for 1 hour.
- Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
- (Optional) Co-stain with a lysosomal marker (e.g., LAMP1) to assess delivery to the lysosome.
- Mount the coverslips with a DAPI-containing mounting medium.
- Image the cells using a confocal microscope.
- Expected Result: LC3B KO cells will exhibit an accumulation of p62-positive puncta, which fail to co-localize with lysosomes, compared to WT cells where p62 is efficiently cleared.[\[2\]](#)
[\[11\]](#)

3.3. Co-Immunoprecipitation (Co-IP) for Recruiter-Cargo Interaction

- Culture WT and LC3B KO cells and treat as necessary to induce the accumulation of ubiquitinated cargo (e.g., with a proteasome inhibitor like MG132).
- Lyse the cells in a non-denaturing lysis buffer.
- Pre-clear the lysates with protein A/G agarose beads.
- Incubate the lysates with an antibody against the recruiter protein (e.g., p62) or an isotype control antibody overnight at 4°C.
- Add protein A/G agarose beads to pull down the antibody-protein complexes.
- Wash the beads extensively to remove non-specific binding.
- Elute the proteins from the beads and analyze by Western blotting.
- Probe the blot with an antibody against ubiquitin.

- Expected Result: In LC3B KO cells, there will be an enhanced interaction between p62 and ubiquitinated proteins, as the clearance of these complexes via autophagy is blocked.[12]
[13]

Conclusion

The CRISPR-Cas9-mediated knockout of LC3B provides a robust and specific model for investigating the functional roles of autophagy recruiter proteins. The protocols detailed in this application note offer a comprehensive workflow for generating and validating LC3B knockout cell lines and for subsequently assessing the impact on recruiter function. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of selective autophagy, which is essential for advancing our understanding of various diseases and for the development of novel therapeutic strategies.

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